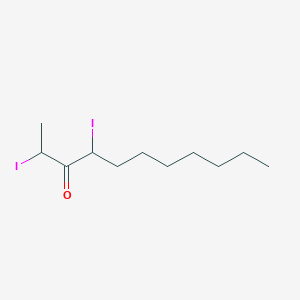
2,4-Diiodoundecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diiodoundecan-3-one is an organic compound characterized by the presence of two iodine atoms attached to the carbon chain at positions 2 and 4, and a ketone functional group at position 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodoundecan-3-one typically involves the iodination of undecanone derivatives. One common method is the halogenation of undecan-3-one using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform, and the temperature is maintained at around 0-5°C to prevent over-iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,4-Diiodoundecan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted undecanones with different functional groups replacing the iodine atoms.
Reduction: Formation of 2,4-diiodoundecan-3-ol.
Oxidation: Formation of 2,4-diiodoundecanoic acid or other oxidized derivatives.
科学的研究の応用
2,4-Diiodoundecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Diiodoundecan-3-one depends on its interaction with molecular targets and pathways. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, which may play a role in its biological activity. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
2,4-Dichloroundecan-3-one: Similar structure but with chlorine atoms instead of iodine.
2,4-Dibromoundecan-3-one: Similar structure but with bromine atoms instead of iodine.
2,4-Difluoroundecan-3-one: Similar structure but with fluorine atoms instead of iodine.
Comparison: 2,4-Diiodoundecan-3-one is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine, bromine, or fluorine. This can result in different reactivity and biological activity compared to its halogenated analogs. The iodine atoms can also enhance the compound’s ability to participate in halogen bonding, which can influence its interactions with biological targets and its overall chemical behavior.
特性
CAS番号 |
649767-33-9 |
|---|---|
分子式 |
C11H20I2O |
分子量 |
422.08 g/mol |
IUPAC名 |
2,4-diiodoundecan-3-one |
InChI |
InChI=1S/C11H20I2O/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10H,3-8H2,1-2H3 |
InChIキー |
KVEFMVVUYYHCQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(=O)C(C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


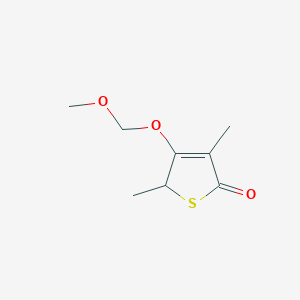
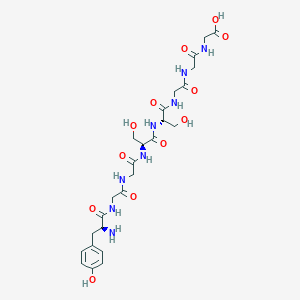

![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
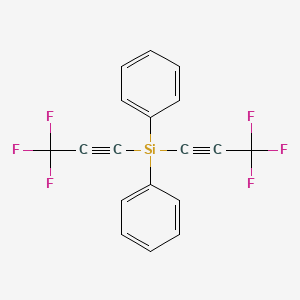
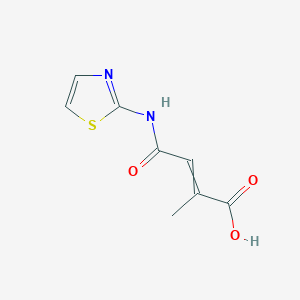
![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
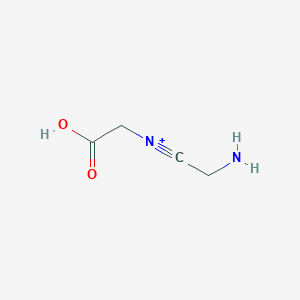
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)

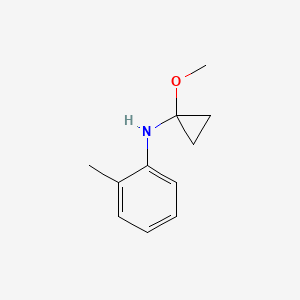
![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)
